Fmoc-D-Orn(Dde)-OH
Beschreibung
Fmoc-D-Orn(Dde)-OH is a protected amino acid derivative extensively used in solid-phase peptide synthesis (SPPS). Its structure features:
- Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the α-amino group, removed under mild basic conditions (e.g., piperidine in DMF) .
- D-Ornithine (D-Orn): The D-enantiomer of ornithine, a diamino acid with a side-chain primary amine.
- Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl): A protecting group for the side-chain amine, selectively cleavable with hydrazine (2% hydrazine in DMF) without affecting Fmoc or acid-labile groups like Boc .
This compound is pivotal in synthesizing peptides requiring orthogonal protection schemes, such as branched or cyclic peptides, radiopharmaceuticals, and antibiotics .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKFYXWSCAFRFO-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Starting Material and Initial Protection
Specific Synthetic Protocols from Literature
One-Step Synthesis Using EDC Coupling (Reference)
A practical method involves coupling dimedone derivatives with L-ornithine derivatives using carbodiimide chemistry:
- Dissolve N-Fmoc-L-ornithine in dichloromethane (DCM).
- Add dimedone and EDC·HCl as coupling agents, with DMAP as catalyst.
- Stir at 0°C, then allow to warm to room temperature for 5 hours.
- Wash with aqueous solutions, dry over MgSO₄, and concentrate.
This method yields Fmoc-Dde-ornithine derivatives with high efficiency.
Alternative Route: Stepwise Protection (Reference)
- Start with Nα-Fmoc-L-ornithine .
- React with Dde-OSu in DMF with DIPEA.
- Purify via chromatography.
This route emphasizes orthogonal protection, enabling subsequent peptide synthesis steps.
Data Tables Summarizing Preparation Methods
Notes on Optimization and Research Findings
Orthogonality of Dde : The Dde group can be selectively removed using 2% hydrazine in DMF without affecting Fmoc protection, facilitating side-chain modifications during peptide assembly,.
Reaction Efficiency : Using activated esters like Dde-OSu improves coupling yields and reduces reaction times.
Purity Considerations : High-performance chromatography and NMR are essential to confirm the integrity of the protected amino acid, especially when used in complex peptide syntheses.
Storage Conditions : The final This compound should be stored at low temperature (preferably -20°C) under an inert atmosphere to prevent degradation.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-Orn(Dde)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the cyclohexylidene moiety.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-D-Orn(Dde)-OH is primarily employed in the synthesis of complex peptides. Its unique properties facilitate:
- Branched Peptides : The Dde group allows for the introduction of additional functional groups or amino acids at specific sites, enabling the synthesis of branched or di-epitopic peptides. This is crucial for creating peptides that can engage multiple targets or enhance biological activity .
- Cyclic Peptides : The ability to selectively remove the Dde group enables the formation of cyclic peptides, which often exhibit improved stability and bioactivity compared to their linear counterparts. The Dde group can be cleaved using 2% hydrazine in DMF, allowing for cyclization reactions to proceed efficiently .
- Multi-functional Probes : this compound can be incorporated into multi-functional probes used in biochemical assays and drug development. The versatility of the Dde group allows for subsequent modifications that can enhance binding affinity or specificity .
Combinatorial Chemistry
In combinatorial chemistry, this compound serves as a building block for libraries of peptides. Researchers can create diverse peptide libraries by varying the amino acid sequences while utilizing this compound as a consistent component. This approach enables high-throughput screening for potential therapeutic candidates .
Bioconjugation Techniques
This compound is also instrumental in bioconjugation strategies where peptides are conjugated to other biomolecules such as proteins, nucleic acids, or small molecules. The selective deprotection capabilities of the Dde group allow researchers to attach labels or drug moieties at specific positions without interfering with other reactive sites on the peptide .
Case Study 1: Synthesis of Chitinase Inhibitors
In a study focused on synthesizing chitinase inhibitors, this compound was utilized to construct a pentapeptide through solid-phase synthesis. The Dde protecting group was selectively removed to facilitate cyclization, resulting in a cyclic peptide with significant biological activity against chitinases .
Case Study 2: Development of Radiohybrid Ligands
Another application involved using this compound in developing radiohybrid ligands for nuclear medicine. The compound's ability to undergo selective deprotection allowed for the incorporation of radiolabels into peptide sequences, enhancing their utility as imaging agents .
Chemical Properties and Stability
The stability of the Dde protecting group under various conditions is critical for its application in peptide synthesis. Research has indicated that while Fmoc removal typically occurs under standard conditions (e.g., using piperidine), care must be taken to avoid unwanted side reactions that could compromise peptide integrity .
Summary Table: Applications of this compound
| Application Area | Description |
|---|---|
| Peptide Synthesis | Used in branched and cyclic peptide synthesis due to selective deprotection capabilities |
| Combinatorial Chemistry | Serves as a building block for diverse peptide libraries |
| Bioconjugation | Facilitates conjugation with other biomolecules through selective deprotection |
| Case Studies | Demonstrated efficacy in synthesizing biologically active compounds and imaging agents |
Wirkmechanismus
The mechanism of action of Fmoc-D-Orn(Dde)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide chain elongation. The cyclohexylidene moiety provides additional stability and specificity, ensuring the correct assembly of the peptide chain. The compound interacts with various molecular targets, including enzymes and receptors, through its peptide backbone.
Vergleich Mit ähnlichen Verbindungen
Fmoc-D-Orn(Boc)-OH
- Protecting Groups :
- Boc (tert-butyloxycarbonyl) : Acid-labile (cleaved with TFA), orthogonal to Fmoc.
- Key Differences :
- Cleavage Conditions : Boc requires strong acids (e.g., 95% TFA), whereas Dde is removed under neutral hydrazine conditions.
- Orthogonality : Boc is incompatible with acid-sensitive residues (e.g., Trp), limiting its use in complex sequences. Dde allows selective deprotection in the presence of acid-labile groups .
Fmoc-L-Lys(Dde)-OH
- Structural Basis: Replaces ornithine with lysine (Lys), which has a longer side chain (ε-amino group). Cleavage Specificity: Dde removal is identical to Fmoc-D-Orn(Dde)-OH, but lysine’s ε-amino group enables distinct conjugation sites (e.g., biotinylation) . Applications: Used in synthesizing integrin-targeting peptides and labeled probes .
Fmoc-D-Orn(Mtt)-OH
Orthogonal Protection Strategies
| Compound | Orthogonal Groups | Cleavage Conditions | Compatibility |
|---|---|---|---|
| This compound | Fmoc (base) + Dde (hydrazine) | Piperidine (Fmoc), 2% hydrazine (Dde) | Acid-labile groups (Boc, Trt) |
| Fmoc-D-Orn(Boc)-OH | Fmoc (base) + Boc (acid) | Piperidine (Fmoc), TFA (Boc) | Base-sensitive residues |
| Fmoc-L-Lys(Dde)-OH | Fmoc (base) + Dde (hydrazine) | Same as this compound | Enables ε-amino modifications |
| Fmoc-D-Orn(Mtt)-OH | Fmoc (base) + Mtt (acid) | Piperidine (Fmoc), TFE/AcOH (Mtt) | Avoids strong acids (e.g., TFA) |
Stability and Handling Considerations
- This compound :
- Fmoc-D-Orn(Boc)-OH :
- Stability : Boc is stable to bases but degrades in acidic environments.
- Handling : Requires anhydrous conditions to avoid premature Boc cleavage .
Biologische Aktivität
Introduction
Fmoc-D-Orn(Dde)-OH, a derivative of ornithine, is an important compound in peptide synthesis and has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and applications in therapeutic contexts.
Synthesis and Structural Characteristics
This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the Dde (N,N-dimethyl-2-(2,4-dimethoxyphenyl)ethyl) group protects the side chain amine. This allows for selective deprotection and subsequent coupling reactions during peptide synthesis.
Synthesis Protocol
- On-resin Coupling : The resin-bound this compound is coupled with other amino acids using activation reagents such as HATU and DIPEA in DMF.
- Deprotection : The Fmoc group is removed using a 20% piperidine solution in DMF.
- Cleavage of Dde Group : The Dde group can be cleaved using hydrazine in DMF, allowing for further functionalization or coupling with other residues .
Antimicrobial Activity
Studies have shown that peptides containing this compound exhibit significant antimicrobial properties. For example, cathelicidin-derived peptides incorporating this compound have demonstrated broad-spectrum activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) as low as 2 μM . This indicates that modifications to the ornithine residue can enhance the efficacy of antimicrobial peptides.
Case Studies
- Peptide Inhibitors for Cholesterol Management : Research has indicated that peptides synthesized with this compound can disrupt protein-protein interactions crucial for cholesterol metabolism. These inhibitors have shown a concentration-dependent inhibition of PCSK9-LDLR interactions, leading to significant reductions in LDL cholesterol levels in vivo .
- Cancer Therapeutics : In studies involving neurotensin-derived peptides linked to chemotherapeutic agents, this compound has been utilized to enhance selectivity and uptake in tumor cells. Dendrimers incorporating this compound have resulted in a 60% reduction in tumor growth compared to controls .
Table of Biological Activities
Q & A
Q. What is the role of Fmoc and Dde protective groups in peptide synthesis using Fmoc-D-Orn(Dde)-OH?
The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS) and is removed under basic conditions (e.g., 20% piperidine in DMF). The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the δ-amino group of ornithine, offering orthogonal protection. Dde is selectively cleaved with 2% hydrazine in DMF, enabling sequential side-chain modifications. This dual protection prevents undesired side reactions during chain elongation .
Q. What are the recommended storage conditions for this compound to ensure stability?
Store the compound in a sealed container at 2–8°C in a dry environment. Moisture and elevated temperatures can hydrolyze the Fmoc group or degrade the Dde moiety, compromising synthetic efficiency. Pre-drying the compound under vacuum before use is advised to mitigate hydration .
Q. How should researchers purify this compound after synthesis or during peptide assembly?
Reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is standard. Analytical TLC (silica gel, UV visualization) or LC-MS can monitor reaction progress. Ensure mobile phases are degassed to prevent oxidation of sensitive groups .
Advanced Research Questions
Q. How can orthogonal deprotection of Fmoc and Dde groups be optimized to minimize side reactions?
- Hydrazine concentration : Use 2% hydrazine in DMF for 10–15 minutes, as higher concentrations or prolonged exposure may partially cleave Fmoc.
- Monitoring : Track depletion via UV absorbance (Fmoc: 301 nm; Dde: 280 nm) or LC-MS.
- Sequential steps : After Fmoc removal, neutralize with 5% DIEA in DMF before Dde deprotection to prevent base-sensitive intermediate degradation .
Q. What analytical challenges arise when characterizing this compound, and how are they resolved?
- Purity assessment : RP-HPLC may fail to resolve diastereomers; chiral columns or NMR (e.g., , ) are required to confirm stereochemical integrity.
- Mass spectrometry : Electrospray ionization (ESI-MS) can detect hydrolyzed byproducts (e.g., free ornithine).
- FTIR : Confirm absence of residual hydrazine (N-H stretches at 3300 cm) post-deprotection .
Q. How does this compound compare to analogs like Fmoc-Lys(Dde)-OH in branched peptide synthesis?
- Side-chain length : Ornithine (C4 side-chain) vs. lysine (C5) alters spatial flexibility, impacting secondary structures like helices or turns.
- Orthogonality : Dde on ornithine allows selective modification without interference from ε-amino groups in lysine derivatives.
- Yield variability : Coupling efficiency may differ due to steric hindrance; pre-activation with HBTU/HOBt improves incorporation .
Q. What strategies mitigate racemization during incorporation of this compound into peptides?
- Coupling conditions : Use low temperatures (0–4°C) and additives like Oxyma Pure or DIC to suppress base-induced racemization.
- Activation time : Limit pre-activation to <2 minutes to minimize epimerization.
- Analytical validation : Circular dichroism (CD) or Marfey’s reagent can confirm retention of D-configuration .
Methodological Considerations
Q. How can researchers troubleshoot low coupling efficiency of this compound in automated SPPS?
Q. What are the implications of incomplete Dde deprotection on downstream functionalization?
Residual Dde groups block subsequent conjugation (e.g., biotinylation or PEGylation). Quantify deprotection efficiency via LC-MS or UV spectroscopy. If incomplete, repeat hydrazine treatment or switch to ivDde (cleavable with milder conditions) .
Data Analysis and Contradictions
Q. How should conflicting NMR data for this compound purity be reconciled?
Discrepancies may arise from residual solvents (e.g., DMF) or rotamers. Use deuterated DMSO-d for better resolution, and compare with reference spectra from databases like PubChem. For quantitation, integrate non-overlapping peaks (e.g., Fmoc aromatic protons at 7.2–7.8 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
